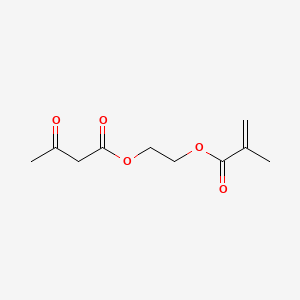

2-(Methacryloyloxy)ethyl acetoacetate

説明

Significance of Multifunctional Monomers in Polymer Synthesis and Design

Multifunctional monomers are pivotal in the development of advanced polymeric materials, enabling the creation of complex, highly crosslinked polymer networks. fiveable.me These monomers possess multiple reactive functional groups, which are essential for forming the intricate three-dimensional structures that provide enhanced mechanical, thermal, and chemical properties to materials. fiveable.me The functionality of these monomers directly influences the characteristics of the resulting polymer; a higher number of reactive sites leads to more rigid and complex structures due to increased branching and crosslinking. fiveable.me This versatility allows for the precise design of polymers for a wide array of applications, including high-performance coatings, adhesives, and engineering plastics. fiveable.me The strategic use of multifunctional monomers is a cornerstone of modern polymer science, facilitating the development of innovative materials to meet evolving industrial demands. fiveable.me

Historical Development and Evolution of Acetoacetate-Functionalized Monomers in Research

The use of acetoacetate-functionalized monomers in polymer chemistry has been driven by the need for self-crosslinking, room-temperature-curable polymer systems. Acetoacetoxyethyl methacrylate (B99206) (AAEM) emerged as a significant monomer in this class, particularly for waterborne acrylic coatings. google.com Historically, a recognized drawback of the acetoacetoxy group in AAEM was its hydrolytic instability, which could negatively impact the performance of coatings over time. google.comgoogle.com To mitigate this, early strategies involved the addition of volatile amines to convert the acetoacetate (B1235776) to its more stable enamine tautomer, though this did not entirely eliminate hydrolysis and could introduce odor. google.comgoogle.com

Research has also focused on leveraging the reactivity of the acetoacetate group for various crosslinking chemistries. For instance, polymers containing acetoacetate functionality have been designed to cure upon exposure to oxygen, a process known as oxidative curing. google.com Furthermore, the reaction of the acetoacetyl group with cross-linkers like diamines has been a common approach to achieve desired film properties. google.com The evolution of research in this area has led to the development of more hydrolytically stable acetoacetate-functional monomers, aiming to overcome the limitations of earlier systems. google.com

Current Research Landscape and Future Directions for 2-(Methacryloyloxy)ethyl Acetoacetate-Based Systems

The current research landscape for this compound (AAEM) is diverse, with applications extending into numerous advanced materials. In the realm of coatings and adhesives, AAEM is utilized to formulate high-solids acrylic resins and emulsions with low volatile organic compound (VOC) emissions, addressing environmental concerns. kowachemical.com The pendant acetoacetyl group's reactivity is exploited for various cross-linking strategies, including reactions with melamine (B1676169) and isocyanates, and through Michael addition reactions. sinocurechem.com

A significant area of contemporary research involves the use of AAEM as a polymerizable chelating agent for metal alkoxides. chemicalbook.comresearchgate.net This allows for the formation of hybrid organic-inorganic materials and polymerizable oxide precursors, which are crucial for applications in nanolithography and the fabrication of functional oxides like Al₂O₃, HfO₂, TiO₂, and ZrO₂. researchgate.net The ability of AAEM to form stable, chelated alkoxides with a long shelf-life is a key advantage in these applications. researchgate.net

Future research is likely to continue exploring the versatility of AAEM in creating novel functional materials. Its application in biomaterials, such as for cell encapsulation and in the development of biocompatible films and thermosensitive hydrogels for drug delivery, is a promising avenue. sinorawchemical.com The ability to create tailored polymers with enhanced mechanical properties and corrosion resistance also positions AAEM as a key monomer for the development of next-generation high-performance coatings. sinorawchemical.com Furthermore, its role as a starting material for the synthesis of heterocyclic compounds opens up possibilities in medicinal and organic chemistry. sinorawchemical.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H14O5 |

| Molecular Weight | 214.22 g/mol |

| Boiling Point | 100 °C at 0.8 mmHg |

| Density | 1.122 g/mL at 25 °C |

| Refractive Index | n20/D 1.456 |

| Flash Point | >230 °F |

| Water Solubility | 18.5 g/L at 25℃ |

The data in this table is compiled from sources. chemicalbook.comsigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDVWXAVKPRHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65188-70-7 | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65188-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041388 | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21282-97-3, 21282-96-2 | |

| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21282-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetoacetoxy)ethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methacryloyloxy)ethyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ACETOACETOXY)ETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3EW3HZF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polymerization Reaction Mechanisms and Kinetic Analysis of 2 Methacryloyloxy Ethyl Acetoacetate

Radical Polymerization of 2-(Methacryloyloxy)ethyl Acetoacetate (B1235776)

Conventional free-radical polymerization is a robust and widely used method for polymerizing vinyl monomers like AAEM. The process involves initiation, propagation, and termination steps, leading to the formation of polymer chains.

Homopolymerization Kinetics and Reaction Conditions

The homopolymerization of 2-(Methacryloyloxy)ethyl acetoacetate via conventional radical pathways proceeds through a chain reaction mechanism. The kinetics of such polymerizations are typically influenced by monomer concentration, initiator concentration, and temperature. The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration.

While detailed kinetic studies specifically for the conventional radical homopolymerization of AAEM are not extensively documented in readily available literature, the general principles of methacrylate (B99206) polymerization apply. The reaction is initiated by the thermal decomposition of a radical initiator, which then reacts with an AAEM monomer unit to start a growing polymer chain. This chain propagates by adding subsequent monomer units until termination occurs through combination or disproportionation. Reaction conditions such as temperature are selected based on the decomposition kinetics of the chosen initiator to ensure a steady generation of radicals.

Initiator Systems and Their Influence on Polymerization Characteristics

For the polymerization of AAEM, initiators such as benzoyl peroxide (BPO) have been successfully used. researchgate.net BPO is a peroxide-type initiator that thermally decomposes to form benzoyloxyl radicals, which then initiate the polymerization chain. The concentration of the initiator has a direct impact on the polymer's characteristics; a higher initiator concentration generally leads to a higher polymerization rate but results in polymers with lower molecular weights, as more polymer chains are initiated simultaneously. mdpi.comnih.gov The selection of an appropriate initiator and its concentration allows for some control over the final polymer properties, although this control is limited compared to living polymerization techniques.

Controlled/Living Radical Polymerization (CLRP) Techniques for Poly(this compound)

Controlled/living radical polymerization (CLRP) techniques have emerged as powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex, well-defined architectures. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CLRP method that has been successfully applied to this compound (referred to as AEMA in several studies) to produce well-defined homopolymers and block copolymers. rsc.orgresearchgate.net This technique employs a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for the reversible deactivation of growing polymer chains and minimizing termination reactions.

Research has demonstrated the controlled synthesis of poly(this compound) (PAAEM) using RAFT agents such as dithiobenzoates and trithiocarbonates. researchgate.net For instance, the polymerization of AAEM has been effectively controlled using initiators like azobisisobutyronitrile (AIBN) in solvents such as ethyl acetate. researchgate.net The use of specific RAFT agents allows for predictable molecular weights based on the monomer-to-RAFT agent ratio and achieves low polydispersity indices (PDI). One study reported achieving 63% monomer conversion in 24 hours, yielding a PAAEM backbone polymer. researchgate.net

| RAFT Agent | Initiator | Solvent | Conversion | Reaction Time | Reference |

|---|---|---|---|---|---|

| 2-cyano-prop-2-yl dithiobenzoate (CPDB) | AIBN | Ethyl acetate | Data not specified | Data not specified | researchgate.net |

| 2-phenyl-prop-2-yl dithiobenzoate (PPDB) | AIBN | Ethyl acetate | Data not specified | Data not specified | researchgate.net |

| Cumyl dithiobenzoate (CDB) | AIBN | Ethyl acetate | 63% | 24 hours | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is another prominent CLRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. Despite its wide applicability for various monomers, there are no reports in the literature on the successful preparation of well-defined poly(this compound) via ATRP. researchgate.net

The lack of success may be attributed to the chemical nature of the AAEM monomer itself. The pendant acetoacetate group contains a β-ketoester functionality, which is known to be an effective chelating agent for metal ions. It is highly probable that this chelating moiety interferes with the copper catalyst complex that is essential for the ATRP equilibrium. This interaction could deactivate the catalyst, preventing the controlled "living" nature of the polymerization and leading to a loss of control over the process. This potential for catalyst inhibition presents a significant challenge for applying ATRP to this specific monomer.

Precision Polymerization for Tailored Macromolecular Architectures

The success of CLRP techniques, particularly RAFT polymerization, enables the precision synthesis of PAAEM-based polymers with tailored macromolecular architectures. The "living" nature of these chains, which retain a reactive end-group after polymerization, allows for chain extension with a different monomer to create well-defined block copolymers. cmu.edu

Copolymerization Behavior of this compound

The incorporation of this compound (AAEM) into copolymers is a versatile strategy for designing functional polymers with tailored properties. The unique reactivity of its methacrylate group allows for copolymerization with a wide array of vinyl monomers, while the pendant acetoacetate moiety provides a site for post-polymerization modification or secondary crosslinking reactions. This section explores the copolymerization behavior of AAEM, focusing on its reactivity ratios with various co-monomers, the synthesis of different copolymer architectures, and its application in dual-curing polymerization strategies.

Reactivity Ratios with Co-monomers in Free Radical and Controlled Polymerizations

The reactivity ratios of monomers in a copolymerization system are crucial parameters that dictate the composition and microstructure of the resulting copolymer. These ratios, denoted as r₁ and r₂, describe the relative preference of a propagating radical chain ending in one monomer unit to add another molecule of the same monomer versus the co-monomer.

In the context of this compound (referred to as AEMA in some literature), studies have been conducted to determine its reactivity ratios with common co-monomers such as methyl methacrylate (MMA) and styrene (B11656) (St) in free radical copolymerization. One such study investigated the synthesis of copolyperoxides of AEMA with MMA and styrene. The reactivity ratios were determined using various linearization methods, including the Fineman-Ross and Kelen–Tüdös methods.

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymerization behavior. If r₁ * r₂ is close to 1, the copolymerization is considered ideal, with random incorporation of monomer units. If the product is less than 1, there is a tendency towards alternation. Conversely, a product greater than 1 suggests a tendency towards block copolymer formation. Based on the determined reactivity ratios, the copolymerization of AAEM with both methyl methacrylate and styrene tends to result in random copolymers, with a slight inclination towards ideal copolymerization behavior.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (AAEM) | r₂ | r₁ * r₂ | Copolymerization Type |

|---|---|---|---|---|---|

| This compound (AAEM) | Methyl Methacrylate (MMA) | 0.85 ± 0.04 | 1.10 ± 0.05 | 0.935 | Nearly Ideal Random |

| This compound (AAEM) | Styrene (St) | 0.45 ± 0.03 | 0.55 ± 0.02 | 0.248 | Alternating Tendency |

Synthesis of Statistical, Block, and Graft Copolymers Containing this compound Units

The synthesis of copolymers with varying architectures, such as statistical, block, and graft copolymers, allows for the precise control of polymer properties. Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have proven to be highly effective in synthesizing well-defined copolymers containing AAEM units.

Statistical Copolymers:

Statistical copolymers of AAEM can be synthesized by copolymerizing it with other monomers, where the distribution of the monomer units along the polymer chain is statistically determined by their reactivity ratios. For instance, the synthesis of statistical copolymers of lauryl methacrylate (LauMA) and AAEM has been successfully achieved using RAFT polymerization. researchgate.net These copolymers exhibit a single glass transition temperature, which is indicative of a random distribution of the monomer units. researchgate.net

Block Copolymers:

Block copolymers are comprised of two or more long sequences, or "blocks," of different monomer units. The synthesis of well-defined diblock copolymers containing AAEM has been extensively demonstrated using RAFT polymerization. researchgate.netresearchgate.net This is typically achieved in a two-step process. First, a homopolymer of one monomer is synthesized via RAFT, creating a macro-chain transfer agent (macro-CTA). In the second step, this macro-CTA is used to initiate the polymerization of the second monomer, in this case, AAEM, leading to the formation of a diblock copolymer. researchgate.net For example, a poly(lauryl methacrylate) (pLauMA) macro-CTA can be chain-extended with AAEM to produce pLauMA-b-pAAEM block copolymers. researchgate.net These block copolymers often exhibit two distinct glass transition temperatures, corresponding to the individual blocks, suggesting microphase separation in the bulk. researchgate.net

Graft Copolymers:

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The synthesis of graft copolymers can be achieved through three main strategies: "grafting through," "grafting from," and "grafting to." While specific literature examples detailing the synthesis of graft copolymers with AAEM are not abundant, the general principles can be applied.

Grafting through: This method would involve the synthesis of an AAEM-containing macromonomer, which is then copolymerized with another monomer to form the backbone.

Grafting from: In this approach, a polymer backbone with initiating sites is prepared first. Then, AAEM is polymerized from these sites to form the grafts. For example, a poly(2-hydroxyethyl methacrylate) backbone could be functionalized with an atom transfer radical polymerization (ATRP) initiator, from which AAEM could be grafted.

Grafting to: This strategy involves the synthesis of the backbone and the side chains separately, followed by their chemical ligation. The acetoacetate group in AAEM-containing polymers could be utilized for "click" chemistry-type reactions to attach pre-formed side chains.

Reactive Chemistry and Functionalization of the Acetoacetate Moiety in Polymeric Architectures

Michael Addition Reactions of Pendant Acetoacetate (B1235776) Groups

The Michael addition, or conjugate addition, is a powerful reaction for forming carbon-carbon bonds. researchgate.net In polymer chemistry, it provides an efficient method for crosslinking. The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.netresearchgate.net Polymers functionalized with acetoacetate groups utilize the active methylene (B1212753) protons as the Michael donor, enabling crosslinking with various electron-deficient olefins. mdpi.comdrpress.org

The active methylene group of the acetoacetate moiety can be deprotonated by a base to form a nucleophilic enolate anion. researchgate.net This enolate readily attacks electron-deficient double bonds in Michael acceptors like multifunctional acrylates, leading to the formation of a crosslinked polymer network. drpress.orgresearchgate.net This chemistry is fundamental to creating thermoset coatings and adhesives that can cure at ambient temperatures. drpress.org

The acetoacetate group contains two active methylene hydrogens, both of which can potentially participate in the Michael addition. researchgate.netnih.gov This bifunctionality allows for the creation of densely crosslinked polymer networks with high rigidity and robust mechanical properties. researchgate.netnih.gov

The versatility of this reaction is further enhanced by the range of suitable Michael acceptors. Besides common polyacrylates, other electron-deficient olefins such as divinyl sulfones can be employed. nih.gov The intrinsic reactivity differences between various acceptors can be exploited to design sophisticated dual-curing systems. For example, the reaction of acetoacetate with divinyl sulfone is significantly faster than with acrylates, allowing for a sequential curing process where a rigid, high-glass-transition-temperature (Tg) network is formed first, followed by a more flexible network from the acrylate (B77674) reaction. nih.govnih.gov Similarly, acetoacetates react selectively with acrylates while leaving less reactive methacrylates available for a subsequent, distinct polymerization step, such as photoinitiated free-radical polymerization. mdpi.comupc.edu

| Michael Donor | Michael Acceptor | Resulting Network Characteristic |

| Pendant Acetoacetate | Multi-functional Acrylate | Flexible, crosslinked network |

| Pendant Acetoacetate | Divinyl Sulfone | Rigid, high Tg, densely crosslinked network nih.gov |

| Pendant Acetoacetate | Acrylate / Methacrylate (B99206) Mixture | Selective reaction with acrylate, allowing for a second curing stage for methacrylate mdpi.comupc.edu |

A variety of catalysts can be employed, ranging from strong inorganic bases like potassium hydroxide (B78521) to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netgoogle.com As expected, an increase in the base concentration generally leads to a corresponding increase in the observed reaction rate constant. researchgate.net

Compared to other common Michael donors like thiols and amines, the Michael reaction of acetoacetates proceeds at a slower rate. nih.gov This characteristic is often advantageous in practical applications, as it provides a longer pot life and prevents premature curing of formulations. nih.gov The kinetics are also heavily influenced by the structure of the Michael acceptor. As noted previously, the significant difference in reaction rates between divinyl sulfone and acrylates enables selective and sequential curing processes. nih.govnih.gov

| Catalyst | Catalyst Type | Effect on Reaction Rate |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Homogeneous Organic Base | Effective catalysis; rate increases with concentration researchgate.net |

| Potassium Carbonate (K2CO3) | Heterogeneous Inorganic Base | Effective catalysis; rate increases with concentration researchgate.net |

| Tetrabutylammonium Hydroxide | Strong Organic Base | Effective catalyst for ambient or baked cure google.com |

| Potassium Hydroxide | Strong Inorganic Base | Effective catalyst for ambient or baked cure google.com |

| Triethylamine (B128534) (TEA) | Weaker Organic Base | Generally requires heat to achieve reasonable cure times google.com |

Amine-Acetoacetate Reactions: Enamine Formation and Its Applications

The ketone carbonyl of the acetoacetate group provides a second reactive site that readily undergoes condensation with primary amines to form enamines. eastman.comwikipedia.org This reaction is a cornerstone for developing crosslinked systems, particularly in aqueous environments and for applications requiring ambient temperature cure.

When polymers containing pendant acetoacetate groups are mixed with multifunctional primary amines, such as diamines or triamines, a crosslinked network is formed through the generation of enamine linkages. researchgate.netpaint.org This crosslinking reaction can proceed efficiently at room temperature, making it highly suitable for two-component (2K) waterborne coatings and latex film applications. eastman.compaint.org

The reaction involves the formation of a Schiff base (imine) intermediate, which then tautomerizes to the more thermodynamically stable conjugated enamine structure, specifically referred to as an enaminone or a vinylogous urethane (B1682113). rsc.orgresearchgate.netresearchgate.net The rate of this reaction can be quite rapid, even within the dispersed phase of a latex system, which has important implications for the film formation process. paint.org The crosslinking can begin before the polymer chains from adjacent latex particles have fully interdiffused, a factor that must be balanced to achieve optimal film properties. paint.org

The enamine bond formed from the amine-acetoacetate reaction is a dynamic covalent bond, meaning its formation is reversible. researchgate.netrsc.org The equilibrium of the reaction can be controlled by the reaction conditions. researchgate.net The forward reaction, forming the enamine, is driven by the removal of the water byproduct, which can be facilitated by heat. researchgate.net Conversely, the addition of water, especially under acidic conditions, promotes the reverse hydrolytic reaction, cleaving the enamine bond and regenerating the original acetoacetate and amine functional groups. rsc.orgresearchgate.net

This pH-dependent reversibility is a key feature exploited in the design of "smart" materials, such as polymer nanoparticles for the controlled release of amine-containing compounds. rsc.org The enaminone structure is notably more stable against hydrolysis than simple imines, providing a balance of stability under physiological conditions (pH 7.4) and slow cleavage at more acidic pH values. rsc.org

The dynamic nature of the enamine linkage is also crucial for creating recyclable thermosets, known as vitrimers, which can be reprocessed and reshaped at elevated temperatures. researchgate.netrsc.org In aqueous polymer formulations, converting the acetoacetate groups to enamines by adding a primary amine can also serve to protect the polymer from undesirable hydrolysis of the acetoacetate ester itself. google.com However, the stability of this protection depends on the volatility of the amine; if a volatile amine is used, it can evaporate from an open system, shifting the equilibrium back towards the hydrolysis-susceptible acetoacetate. google.com

Chelation Chemistry and Metal Complexation by Acetoacetate Functional Groups

The acetoacetate functionality exists in a tautomeric equilibrium between its keto and enol forms. eastman.com The enol tautomer, a β-keto-enol, is a powerful bidentate chelating ligand, structurally similar to acetylacetone, which is well-known for its ability to form stable complexes with a wide range of metal ions. eastman.comresearchgate.net

Polymers functionalized with 2-(Methacryloyloxy)ethyl acetoacetate can therefore act as polymeric chelating agents. researchgate.netdigitellinc.com The chelation occurs through the coordination of a metal ion with the carbonyl oxygen and the enolic hydroxyl oxygen, forming a stable six-membered ring. eastman.com This interaction has been leveraged in several applications. For instance, it can be used to control the reactivity of highly sensitive metal alkoxides (e.g., of titanium and zirconium) in sol-gel processes by forming stable, processable coordination complexes. researchgate.net This chelation preserves the polymerizable methacrylate group for subsequent reactions. researchgate.net

In the field of coatings, the ability of the pendant acetoacetate groups to chelate with metal ions on a substrate can significantly improve adhesion. eastman.com Furthermore, the formation of polymer-metal complexes can be used to impart specific properties to the material, such as catalytic activity or altered optical and thermal characteristics. researchgate.netias.ac.in

| Metal Ion/Compound | Application of Chelation |

| Zirconium (Zr), Titanium (Ti) | Stabilization of metal alkoxides for sol-gel processing researchgate.net |

| Various divalent metals | Formation of polymer-metal complexes researchgate.net |

| Metal Substrates | Improved adhesion of coatings eastman.com |

| Copper (Cu), Iron (Fe) | Creation of functional polymer-metal chelates ias.ac.in |

Role of this compound as a Polymerizable Chelating Agent

This compound is a notable example of a polymerizable chelating agent. The β-ketoester functionality within the acetoacetate group acts as a bidentate ligand, capable of forming stable complexes with a variety of metal ions. This chelating ability is crucial in the formulation of polymerizable oxide precursors. researchgate.net By reacting AAEM with metal alkoxides, the reactivity of the metal center is moderated, preventing premature hydrolysis and condensation. This stabilization is essential for creating stable, processable formulations with a long shelf-life, which are particularly useful in the fabrication of advanced materials. The methacrylate group of AAEM remains available for polymerization, allowing for the incorporation of the chelated metal species directly into a polymer backbone.

Coordination with Metal Ions and Alkoxides for Hybrid Material Synthesis

The chelating properties of AAEM are extensively utilized in the synthesis of organic-inorganic hybrid materials. In these systems, the acetoacetate ligand coordinates with metal alkoxides, such as those of silicon, titanium, and zirconium, to form stable precursors. researchgate.net This approach allows for the simultaneous progression of both organic polymerization (via the methacrylate group) and inorganic network formation (via the sol-gel process of the metal alkoxides). researchgate.net The result is a highly homogeneous hybrid material where the organic and inorganic phases are intimately mixed at the nanoscale.

This methodology has been successfully applied to a variety of functional oxides, including Al₂O₃, HfO₂, TiO₂, ZrO₂, Ta₂O₅, and Nb₂O₅. researchgate.net A significant application of this technology is in the development of processable resists for nanoimprint lithography. For instance, by reacting aluminum tri-sec-butoxide with AAEM, a stable precursor is formed that can be used for the direct nanoimprinting of alumina (B75360) (Al₂O₃). researchgate.net The chelation of the aluminum alkoxide by AAEM prevents uncontrolled hydrolysis, while the methacrylate group provides the necessary reactivity for curing.

| Metal Alkoxide | Application | Resulting Material |

| Silicon, Titanium, and Zirconium Alkoxides | Hybrid Coatings and Gels | Homogeneous organic-inorganic hybrid networks with controlled structure. researchgate.net |

| Aluminum tri-sec-butoxide | Nanoimprint Lithography | Processable alumina (Al₂O₃) resist with enhanced stability. researchgate.net |

| Hafnium, Tantalum, and Niobium Alkoxides | Functional Oxide Materials | Stable polymerizable precursors for various functional oxides. researchgate.net |

Reactions with Aldehydes and Other Electrophiles for Polymer Modification

The active methylene group (–CH₂–) situated between the two carbonyl groups of the acetoacetate moiety is a key site for a variety of chemical transformations, including reactions with electrophiles. While direct reactions of poly(this compound) with aldehydes are not extensively documented in readily available literature, the fundamental reactivity of the acetoacetate group suggests the potential for such modifications.

A more prominently reported reaction involving an electrophile is the Michael addition. In this reaction, the enolate of the acetoacetate acts as a Michael donor and can react with Michael acceptors, such as acrylates. This reaction is highly selective, with acetoacetates reacting preferentially with acrylates over methacrylates. upc.edu This selectivity allows for the development of dual-curing systems where a Michael addition can occur as a first curing step, followed by the polymerization of unreacted methacrylate groups. upc.edu This approach enables the formation of complex polymer networks with tailored properties.

Post-Polymerization Functionalization and Derivatization Strategies

The versatile reactivity of the acetoacetate group allows for a multitude of post-polymerization functionalization and derivatization strategies, enabling the modification of polymer properties and the introduction of new functionalities.

One of the most significant derivatization reactions is the formation of enamines through the reaction of the acetoacetate's carbonyl group with primary or secondary amines. This reaction is particularly useful for crosslinking polymer chains. When a polymer containing acetoacetate moieties is treated with a diamine, the formation of enamine linkages between polymer chains leads to a crosslinked network. researchgate.netehu.es This crosslinking can occur at ambient temperatures and is a key feature in the formulation of high-performance coatings and adhesives. pcimag.com The reaction with ammonia (B1221849) or a primary amine can also be used to protect the acetoacetate group from hydrolysis. researchgate.net

The active methylene group also allows for other derivatization pathways. For example, it can participate in coupling reactions to attach various molecules to the polymer backbone, further expanding the functional diversity of the resulting materials. These post-polymerization modifications are instrumental in designing materials with specific properties for a wide range of applications.

| Reagent | Reaction Type | Functional Outcome |

| Diamines | Enamine Formation | Crosslinking of polymer chains, improved mechanical properties. researchgate.netehu.es |

| Primary Amines/Ammonia | Enamine Formation | Protection of the acetoacetate group against hydrolysis. researchgate.net |

| Acrylates | Michael Addition | Formation of new C-C bonds, enabling dual-curing systems and network formation. upc.edu |

Advanced Spectroscopic and Analytical Characterization of 2 Methacryloyloxy Ethyl Acetoacetate Based Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and quantitative compositional analysis of 2-(Methacryloyloxy)ethyl acetoacetate-based polymers. rsc.orgpageplace.deiupac.org High-resolution solution-state ¹H and ¹³C NMR, often supplemented by two-dimensional (2D) techniques, provides detailed insights into the polymer microstructure. iupac.org

Structural Assignment: The successful incorporation of the AAEM monomer into a polymer backbone is readily confirmed by ¹H NMR spectroscopy. Key evidence includes the disappearance of the vinyl proton signals of the methacrylate (B99206) group (typically found between 5.5 and 6.1 ppm) and the appearance of broad resonances corresponding to the polymer backbone. researchgate.net The characteristic signals of the acetoacetoxyethyl moiety remain, allowing for clear structural verification. acs.org

A notable feature of the AAEM unit is its keto-enol tautomerism. In solution, particularly in solvents like deuterated chloroform (B151607) (CDCl₃), both tautomers can be observed. acs.org The enol form gives rise to a characteristic signal for the enolic proton around 12 ppm, while the keto form shows a singlet for the methylene (B1212753) protons (O=C-CH₂-C=O) at approximately 3.4 ppm. The protons of the ethyl linker (-O-CH₂-CH₂-O-) typically appear as multiplets around 4.3 ppm.

¹³C NMR spectroscopy further corroborates the polymer structure. The carbonyl carbons of the methacrylate ester and the acetoacetate (B1235776) group resonate at distinct chemical shifts, typically in the range of 165-202 ppm. mdpi.com 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively assign all proton and carbon signals, resolving any spectral overlap and confirming the connectivity of the monomer units within the polymer chain. researchgate.net

Compositional Analysis: ¹H NMR spectroscopy is a powerful quantitative method for determining the composition of copolymers containing AAEM. nii.ac.jpresearchgate.net By comparing the integrated intensities of specific proton signals unique to each monomer unit, the molar ratio of the comonomers in the polymer can be accurately calculated. For instance, in a copolymer of AAEM and butyl acrylate (B77674) (BA), the integral of the terminal methyl protons of the BA butyl group (~0.9 ppm) can be compared with the integral of a well-resolved signal from the AAEM unit, such as the methyl protons of the acetoacetyl group (~2.2 ppm), to determine the copolymer composition. acs.org

| Chemical Shift (δ, ppm) | Assignment | Monomer Unit |

|---|---|---|

| ~12.0 | Enolic proton (-C(O)-CH=C(OH)-) | AAEM (Enol) |

| ~4.3 | Ester methylene protons (-O-CH₂-CH₂-O-) | AAEM |

| ~3.6 | Ester methyl protons (-O-CH₃) | Methyl Methacrylate (MMA) comonomer example |

| ~3.4 | Methylene protons of keto form (-C(O)-CH₂-C(O)-) | AAEM (Keto) |

| ~2.2 | Methyl protons of acetoacetyl group (-C(O)-CH₃) | AAEM |

| ~1.8-2.0 | Backbone methylene protons (-CH₂-C(CH₃)-) | Polymer Backbone |

| ~0.8-1.2 | Backbone α-methyl protons (-C(CH₃)-) | Polymer Backbone |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and highly effective technique for identifying characteristic functional groups within AAEM-based polymers and for monitoring the progress of polymerization or subsequent chemical modifications. researchgate.netjasco-global.com

Functional Group Identification: The FTIR spectrum of an AAEM-based polymer displays a collection of absorption bands that serve as a fingerprint for its chemical structure. The most prominent feature is the strong carbonyl (C=O) stretching absorption region. This region typically contains overlapping bands from the methacrylate ester carbonyl group (around 1720-1730 cm⁻¹) and the keto-form of the pendant acetoacetate group (~1721 cm⁻¹). researchgate.net The enol tautomer of the acetoacetate group gives rise to distinct bands corresponding to a conjugated carbonyl stretch (~1635 cm⁻¹) and a C=C double bond stretch (~1650 cm⁻¹). acs.org The presence of these latter two bands confirms the enolization of the acetoacetoxy groups within the polymer. acs.org Other significant bands include C-O stretching vibrations between 1100 and 1300 cm⁻¹ and C-H stretching and bending vibrations.

Reaction Monitoring: FTIR is an excellent tool for real-time monitoring of the polymerization process. clairet.co.uk The conversion of the AAEM monomer into the polymer can be tracked by observing the decrease in the intensity of the absorption band corresponding to the methacrylate C=C double bond stretch, which typically appears around 1634 cm⁻¹. researchgate.net This peak disappears upon successful polymerization. This method can be adapted for in-situ measurements using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, providing valuable kinetic data. jasco-global.com Furthermore, FTIR can be used to monitor post-polymerization reactions involving the reactive acetoacetyl groups, such as cross-linking with amines or chelation with metals, by observing changes in the carbonyl region or the appearance of new characteristic bands. nih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~2850-3000 | C-H Stretch | Alkyl groups in polymer backbone and side chains |

| ~1720-1730 | C=O Stretch | Ester carbonyl of methacrylate backbone |

| ~1721 | C=O Stretch | Keto tautomer of acetoacetate group |

| ~1650 | C=C Stretch | Enol tautomer of acetoacetate group |

| ~1635 | C=O Stretch (conjugated) | Enol tautomer of acetoacetate group |

| 1634 (in monomer) | C=C Stretch | Methacrylate double bond (disappears upon polymerization) |

| ~1100-1300 | C-O Stretch | Ester and ether linkages |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chelation Dynamics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within AAEM-based polymers and is particularly powerful for studying the dynamics of metal chelation by the pendant acetoacetate groups.

Electronic Structure: The acetoacetate functional group, particularly in its enol form, contains a conjugated π-system that can undergo electronic transitions (e.g., π → π*) upon absorption of UV radiation. The resulting absorption bands can be used to characterize the electronic structure of the polymer.

Chelation Dynamics: A primary application of UV-Vis spectroscopy in the context of AAEM polymers is the characterization of metal-ligand interactions. The β-dicarbonyl moiety of the acetoacetate group acts as an excellent chelating agent for a wide range of metal ions. researchgate.net The formation of a metal-acetoacetate complex often results in the appearance of new, intense absorption bands, typically attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.netmdpi.com For example, the chelation of titanium or zirconium precursors by AAEM can be monitored by the appearance of characteristic absorption bands in the UV region. researchgate.net By monitoring the change in absorbance at the λₘₐₓ of the complex as a function of metal ion concentration or time, one can study the stoichiometry, stability, and formation kinetics of the polymer-metal chelate. This is critical for applications where AAEM is used to create hybrid organic-inorganic materials or cross-linked networks. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used technique for determining the molecular weight distribution of polymers. acs.orgnih.gov For AAEM-based polymers, GPC provides crucial information about the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). acs.org

The analysis is based on separating polymer molecules in solution according to their hydrodynamic volume. The polymer solution is passed through a column packed with porous gel; larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. The elution time is then correlated with molecular weight by calibrating the system with well-defined polymer standards, such as polystyrene. acs.org Tetrahydrofuran (THF) is a commonly used eluent for acrylic polymers. acs.org

This information is vital as the molecular weight and its distribution significantly influence the macroscopic properties of the polymer, including its mechanical strength, viscosity, and film-forming capabilities. rsc.org For instance, controlling the molecular weight is essential in the synthesis of resins for coatings to achieve desired application viscosity and final film properties. acs.org

| Copolymer Sample | AAEM Content (wt%) | Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| A0 | 0 | 25,100 | 2.45 |

| A5 | 5 | 26,300 | 2.51 |

| A10 | 10 | 27,800 | 2.62 |

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deeag.com It is used to investigate the thermal transitions of AAEM-based polymers, such as the glass transition, crystallization, and melting. acs.org

The glass transition is a characteristic property of the amorphous regions of a polymer and appears as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de This transition reflects the change from a rigid, glassy state to a more flexible, rubbery state. Crystallization is an exothermic process, observed as a peak on the DSC cooling curve, while melting is an endothermic process, seen as a peak on the heating curve. hu-berlin.de

The incorporation of the AAEM monomer into a polymer chain can influence its thermal transitions. The structure and polarity of the pendant acetoacetoxyethyl group can affect chain mobility and intermolecular interactions, thereby altering the thermal behavior compared to a parent polymer without this functional group. Likewise, the composition of AAEM-based copolymers will significantly impact the observed transitions. mdpi.com DSC is therefore a critical tool for understanding the physical state of these materials over a range of temperatures, which is essential for predicting their processing conditions and end-use performance.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in the mass of a sample as it is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). researchgate.net This analysis provides quantitative information on the thermal stability and decomposition profile of AAEM-based polymers.

A TGA thermogram plots the percentage of weight loss against temperature. From this curve, key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures can be determined.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition and the chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. vot.plazooptics.com

For AAEM-based polymers, XPS is used to verify the chemical composition at the surface of a film or coating. numberanalytics.com Survey scans are used to identify all the elements present (except H and He), while high-resolution scans of specific elements, such as carbon (C 1s) and oxygen (O 1s), provide information about their chemical bonding environments. biointerface.org

The C 1s spectrum of an AAEM polymer can be deconvoluted into several peaks corresponding to different carbon species: C-C and C-H bonds in the polymer backbone, C-O bonds in the ester and ether linkages, and O-C=O bonds of the ester and acetoacetate groups. researchgate.net Similarly, the O 1s spectrum can distinguish between oxygen in C=O and C-O environments. researchgate.net This level of detail makes XPS an extremely powerful tool for confirming the presence and chemical state of the AAEM functional groups at the polymer surface, studying surface modification or contamination, and analyzing the surface chemistry of polymer blends and composites. numberanalytics.comnih.gov

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~285.0 | C-C, C-H (aliphatic) |

| ~286.5 | C-O (ether/ester) | |

| ~288.0 | C=O (keto) | |

| ~289.0 | O-C=O (ester) | |

| O 1s | ~532.5 | C=O |

| ~533.7 | C-O |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of AAEM-based polymers at the micro- and nanoscale. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it allows for the simultaneous elemental analysis of the sample, providing a comprehensive understanding of the material's composition and the distribution of its constituent elements.

In the analysis of AAEM-based polymer films and particles, SEM can reveal critical information about surface roughness, porosity, and the presence of any phase separation. For instance, in crosslinked AAEM-containing polymer films, SEM micrographs can elucidate the homogeneity of the crosslinked network. In the case of composite materials where AAEM is used as a coupling agent or part of the matrix, SEM can visualize the dispersion of fillers or reinforcing agents and the interfacial adhesion between the different phases. For example, in hybrid organic-inorganic coatings, SEM can show the distribution of inorganic domains within the AAEM-polymer matrix.

EDX analysis complements SEM by providing qualitative and quantitative elemental composition. By scanning the electron beam across the sample, an elemental map can be generated, showing the spatial distribution of elements such as carbon, oxygen, and any metals that may be chelated to the acetoacetate group of the AAEM monomer. This is particularly useful in confirming the successful incorporation of AAEM into a copolymer and in analyzing the composition of specific features observed in the SEM images. The acetoacetate functionality of AAEM is known to form complexes with various metal ions, and EDX can be instrumental in confirming the presence and distribution of these metals within the polymer structure.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an SEM-EDX analysis of a copolymer of methyl methacrylate (MMA) and AAEM.

| Analytical Technique | Parameter | Observation/Value |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface Morphology | Generally smooth and homogeneous surface with some nanoscale roughness. No evidence of large-scale phase separation. |

| Microstructure | A dense, non-porous structure was observed in cross-sectional images. | |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental Composition (Atomic %) | Carbon (C): 65.2%, Oxygen (O): 34.8% |

| Elemental Mapping | Uniform distribution of Carbon and Oxygen across the film surface, indicating a homogeneous copolymer. |

Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) for Nanoscale Structural Characterization

Small-Angle X-ray Scattering (SAXS) and X-ray Diffraction (XRD) are powerful techniques for probing the nanoscale structure and crystalline nature of AAEM-based polymers.

XRD is primarily used to determine the degree of crystallinity in a polymer. The resulting diffraction pattern shows sharp peaks for crystalline domains and broad halos for amorphous regions. For many AAEM-based polymers, which are often amorphous or semi-crystalline, XRD can quantify the percentage of crystallinity. Research on hybrid multicomponent (Si, Ti, Zr) sols utilizing AAEM as a stabilizing agent has shown that after calcination at high temperatures (1173 K), the resulting material was amorphous according to XRD results, indicating structural homogeneity. mdpi.com This suggests that the incorporation of the inorganic components stabilized by AAEM prevented the formation of large crystalline domains.

SAXS, on the other hand, provides information about nanoscale structures, such as the size, shape, and distribution of particles or domains within the polymer matrix. In the context of the aforementioned hybrid sol-gel system, SAXS results indicated the formation of a gel with a short-range order. mdpi.com This implies the presence of nanoscale heterogeneities or ordered domains within the otherwise amorphous structure. For AAEM-based copolymers, SAXS can be used to characterize the morphology of self-assembled structures, such as micelles or other aggregates in solution or in the solid state.

The following table presents plausible data that could be obtained from SAXS and XRD analysis of a crosslinked AAEM-based polymer network.

| Analytical Technique | Parameter | Result |

|---|---|---|

| X-ray Diffraction (XRD) | Crystallinity | Predominantly amorphous, as indicated by a broad halo in the diffractogram. |

| Percent Crystallinity | < 5% | |

| Small-Angle X-ray Scattering (SAXS) | Scattering Profile | A broad scattering peak observed, suggesting the presence of nanoscale domains. |

| Correlation Length | Approximately 5 nm, indicating the average distance between crosslinked domains. |

Dynamic Mechanical Analysis (DMA) for Viscoelastic and Mechanical Properties

Dynamic Mechanical Analysis (DMA) is a crucial technique for characterizing the viscoelastic properties of AAEM-based polymers. It measures the mechanical response of a material to a sinusoidal stress as a function of temperature, time, or frequency. The key parameters obtained from DMA are the storage modulus (E'), which represents the elastic component, the loss modulus (E''), which represents the viscous component, and the tan delta (tan δ = E''/E'), which is a measure of damping or energy dissipation.

For AAEM-based polymers, DMA is particularly useful for determining the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the tan delta curve. The Tg is a critical parameter as it defines the temperature range over which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The incorporation of AAEM into a polymer backbone can significantly influence its viscoelastic properties. For example, the acetoacetate group can participate in hydrogen bonding, which can increase the storage modulus below the Tg. Furthermore, AAEM is often used to introduce crosslinking capabilities. Crosslinking restricts the mobility of polymer chains, leading to an increase in the glass transition temperature and the storage modulus in the rubbery plateau region. The degree of crosslinking can be correlated with the height and breadth of the tan delta peak. For instance, in studies of waterborne polymer particles functionalized with acetoacetoxyethyl methacrylate (a similar monomer to AAEM), DMA has been used to demonstrate that crosslinking increases the glass transition temperature of the resulting films.

An illustrative DMA data set for a series of copolymers with varying AAEM content is presented in the table below.

| AAEM Content (wt%) | Glass Transition Temperature (Tg) (°C) (from tan δ peak) | Storage Modulus (E') at 25°C (MPa) | Storage Modulus (E') at Tg+50°C (MPa) |

|---|---|---|---|

| 0 | 105 | 2500 | 5.2 |

| 5 | 110 | 2650 | 8.5 |

| 10 | 118 | 2800 | 15.3 |

Applications of 2 Methacryloyloxy Ethyl Acetoacetate in Advanced Materials Engineering

High-Performance Polymer Coatings and Adhesives

The dual reactivity of AAEM makes it a valuable component in the formulation of high-performance polymer coatings and adhesives. The methacrylate (B99206) group allows for its easy integration into acrylic polymer backbones via conventional free-radical polymerization, while the pendant acetoacetate (B1235776) group provides a site for subsequent crosslinking and adhesion-promoting interactions. kowachemical.com

Development of Crosslinkable Acrylic Resins for Enhanced Durability

The incorporation of AAEM into acrylic resins is a key strategy for developing highly durable materials. The pendant acetoacetate group contains an active methylene (B1212753) group and a carbonyl group, which can participate in a variety of crosslinking reactions, often at ambient temperatures. chemicalbook.com This ability to form a dense crosslinked network after film formation significantly enhances the material's mechanical properties and resistance to environmental factors.

One of the most effective methods is keto-hydrazide crosslinking, where the acetoacetate moiety reacts with dihydrazides, such as adipic acid dihydrazide (ADH), to form stable chemical bonds at room temperature. gantrade.com This self-crosslinking mechanism is ideal for one-pack (1K) acrylic emulsions, eliminating the need for separate, often toxic, crosslinking agents and providing a convenient and safe handling process. gantrade.comimpag.atimpag.ch The resulting crosslinked films exhibit superior toughness, impact strength, and resistance to water, chemicals, stains, and abrasion. gantrade.com

Furthermore, the acetoacetate functionality can react with other common crosslinkers like diamines and isocyanates. It can also undergo chelation with multivalent metal ions (e.g., zinc, aluminum, zirconium), which provides another pathway to create robust crosslinked networks. gantrade.comimpag.ch This versatility in crosslinking chemistry allows formulators to design acrylic systems with a wide range of performance characteristics tailored to specific applications, from industrial and automotive coatings to architectural paints. gantrade.comimpag.ch

| Crosslinking Mechanism | Crosslinking Agent | Curing Conditions | Resulting Property Enhancements |

|---|---|---|---|

| Keto-Hydrazide Reaction | Adipic Acid Dihydrazide (ADH), Hexamethylenediamine (HMDA) | Ambient Temperature | Improved mechanical strength, scrub and stain resistance, water and chemical resistance, block resistance. gantrade.com |

| Enamine Formation | Primary/Secondary Amines | Ambient or Elevated Temperature | Increased hardness and chemical resistance. |

| Metal Ion Chelation | Multivalent metal ions (Zn²⁺, Al³⁺, Zr⁴⁺) | Ambient Temperature (during film formation) | Enhanced hardness, corrosion protection, and improved adhesion to metallic substrates. gantrade.com |

| Michael Addition | Activated Michael Acceptors | Varies (often base-catalyzed) | Formation of C-C bonds for network stability. cymitquimica.com |

Improvement of Adhesion to Diverse Substrates through Acetoacetate Functionality

Superior adhesion is a critical requirement for high-performance coatings and adhesives. The acetoacetate group in AAEM-functionalized polymers significantly enhances adhesion, particularly to metallic substrates. impag.atimpag.ch This improvement is primarily attributed to the formation of coordinate covalent bonds (chelation) between the acetoacetate ligand and metal atoms or oxides on the substrate surface. gantrade.com This strong interaction creates a robust interface between the polymer and the substrate, leading to excellent adhesion and contributing to corrosion protection.

Research has also demonstrated the effectiveness of AAEM in enhancing the adhesive properties of methyl methacrylate (MMA) based reactive adhesives. Studies on AAEM-co-MMA adhesives have shown that the inclusion of AAEM improves lap shear strength on various substrates. researchgate.net The optimal concentration of AAEM was found to provide a balance between adhesive strength and the mechanical properties of the cured polymer. researchgate.net While performance is most prominently documented on metals, improved adhesion has also been noted on other surfaces, such as wood. impag.at

| Substrate Type | Adhesion Mechanism | Performance Benefit | Reference |

|---|---|---|---|

| Metal (e.g., Steel, Aluminum) | Chelation via acetoacetate group | Significantly increased lap shear strength and corrosion resistance. | gantrade.comimpag.ch |

| Wood | Hydrogen bonding and potential covalent interactions | Improved adhesion for architectural and industrial wood coatings. | impag.at |

| Epoxy Composites | Covalent bonding and intermolecular forces | Enhanced bond strength in structural adhesives. | researchgate.net |

Formulation of Low Volatile Organic Compound (VOC) Systems

Environmental regulations increasingly restrict the amount of volatile organic compounds (VOCs) in coatings and adhesives. AAEM plays a crucial role in formulating environmentally friendly, low-VOC systems. kowachemical.comimpag.ch In solvent-based systems, the incorporation of AAEM into the polymer backbone can significantly reduce the solution viscosity. chemicalbook.com The bulky pendant acetoacetate group increases the free volume between polymer chains, which lowers the viscosity at a given solids content. gantrade.com This allows for the formulation of high-solids coatings that require less solvent to achieve application viscosity, thereby reducing VOC emissions.

In waterborne systems, AAEM's ability to facilitate ambient temperature crosslinking is key to developing low-VOC paints and coatings. impag.at Traditional waterborne coatings often require coalescing agents (volatile solvents) to ensure proper film formation. By using AAEM to create self-crosslinking acrylic emulsions, a hard, durable film can be formed at room temperature without the need for these volatile additives, leading to high-performance coatings with near-zero VOC content. gantrade.comimpag.at

Smart and Responsive Polymeric Materials

The unique reactivity of the acetoacetate group enables the design of "smart" polymers that can respond to external stimuli or exhibit novel functionalities like self-repair. These materials are at the forefront of advanced materials engineering, with potential applications in biomedicine, soft robotics, and adaptive coatings.

Design and Synthesis of Self-Healing Polymer Networks Employing Dynamic Acetoacetate Chemistry

Self-healing polymers possess the intrinsic ability to repair damage, extending the material's lifespan and improving safety. nih.govmdpi.com A promising approach to achieving intrinsic self-healing is through the creation of dynamic covalent networks (CANs), which contain reversible covalent bonds that can break and reform in response to a stimulus like heat. researchgate.netrsc.orgnih.gov

The chemistry of the acetoacetate group is well-suited for creating CANs. The reaction between the acetoacetate moiety and an amine, for instance, forms a vinylogous urethane (B1682113) or amide linkage. This bond can exhibit dynamic behavior, allowing for network rearrangement under certain conditions. When the material is damaged (e.g., scratched or cut), applying a stimulus such as heat can provide the energy needed for the bonds to disconnect and reconnect across the damaged interface, effectively healing the material. mdpi.comresearchgate.net This process restores the network's integrity and recovers the material's mechanical properties. tamu.edu The reversible nature of these bonds allows the polymer to be reprocessed and recycled, similar to thermoplastics, while maintaining the robust performance of a thermoset. researchgate.net

Development of Stimuli-Responsive Gels and Hydrogels

Stimuli-responsive hydrogels, or "smart gels," are crosslinked polymer networks that can undergo significant changes in volume or other properties in response to small changes in their environment, such as pH, temperature, or the presence of specific ions. nih.govmdpi.com AAEM can be used as a key monomer in the synthesis of such materials.

| Stimulus | Co-monomers with AAEM | Mechanism of Response | Potential Application |

|---|---|---|---|

| pH | Vinylimidazole, Acrylic Acid | Protonation/deprotonation of amine or carboxylic acid groups alters electrostatic repulsion and network swelling. mdpi.comnih.gov | pH-triggered drug delivery. mdpi.comnih.gov |

| Temperature | N-vinylcaprolactam, Poly(2-(2-methoxyethoxy)ethyl methacrylate) (MEO₂MA) | Polymer undergoes a phase transition (LCST) above a certain temperature, causing the hydrogel to collapse and release water. mdpi.comnih.gov | Thermo-responsive coatings, cell culture substrates. mdpi.com |

| pH and Temperature | N-vinylcaprolactam and Vinylimidazole | Combination of protonation effects and polymer phase transition for dual-responsive behavior. mdpi.com | Multi-responsive drug delivery systems. mdpi.com |

Anti-Fouling and Self-Cleaning Surfaces

The unique chemical structure of 2-(Methacryloyloxy)ethyl acetoacetate (AAEM) makes it a valuable monomer in the formulation of advanced anti-fouling and self-cleaning surfaces. Its pendant acetoacetyl group offers a versatile platform for creating coatings with enhanced resistance to the accumulation of unwanted materials, such as dirt, microorganisms, and marine life.

Polymers incorporating AAEM can be designed to have low surface energy, which reduces the adhesion of contaminants. The crosslinking capabilities of AAEM, when copolymerized into acrylic emulsions, contribute to the formation of robust and durable films. This crosslinking enhances the mechanical properties of the coating, such as hardness and resistance to scrubbing and abrasion, which are crucial for maintaining self-cleaning and anti-fouling performance over time. The improved water and solvent resistance of these coatings further prevents the penetration of fouling agents and facilitates their removal.

One of the key advantages of using AAEM is its ability to participate in ambient temperature self-crosslinking reactions. This is particularly beneficial for creating environmentally friendly, one-component (1K) waterborne systems that are free from formaldehyde (B43269). The crosslinking mechanism often involves the reaction of the acetoacetoxy moiety with hydrazides or diamines, leading to a stable and weather-resistant polymer network. This inherent durability is essential for long-term anti-fouling and self-cleaning efficacy in various applications, from architectural coatings to marine paints.

Research in this area focuses on optimizing the formulation of AAEM-based copolymers to achieve a balance between hydrophilicity and oleophobicity, which is critical for effective self-cleaning properties under both wet and dry conditions. The ability of these surfaces to resist staining and dirt pick-up is a direct result of the controlled surface chemistry enabled by the incorporation of AAEM.

Hybrid Organic-Inorganic Composites and Nanomaterials

The dual functionality of this compound, possessing both a polymerizable methacrylate group and a chelating acetoacetate group, makes it an exceptional component in the synthesis of hybrid organic-inorganic composites and nanomaterials. This unique combination allows for the covalent integration of organic polymer chains with inorganic nanostructures, leading to materials with synergistic properties.

Integration of this compound in Sol-Gel Processes for Ceramic and Oxide Precursors

In sol-gel processes, AAEM plays a crucial role as a stabilizing and functionalizing agent for metal alkoxide precursors, such as those of silicon, titanium, and zirconium. The acetoacetate group can form stable chelate complexes with the metal alkoxides, thereby controlling their hydrolysis and condensation rates. This moderation of reactivity is essential for preventing premature precipitation and ensuring the formation of homogeneous and transparent sols and gels.

The methacrylate functionality of AAEM remains available for subsequent organic polymerization, which can be carried out simultaneously with the inorganic polycondensation. This dual polymerization process leads to the formation of intimately interconnected organic and inorganic networks at the nanoscale. The resulting hybrid materials exhibit enhanced thermal stability, mechanical strength, and optical properties compared to their individual components. The ability to form stable, polymerizable oxide precursors with a long shelf-life is a significant advantage for the fabrication of functional coatings and monolithic structures.

Table 1: Role of AAEM in Sol-Gel Processes

| Feature | Description |

| Chelating Agent | The acetoacetate group forms stable complexes with metal alkoxides, controlling their reactivity. |

| Stabilizer | Prevents uncontrolled precipitation of metal oxides during the sol-gel transition. |

| Crosslinking Site | The methacrylate group allows for the formation of a covalently bonded organic polymer network. |

| Homogeneity | Promotes the formation of uniform and transparent hybrid materials. |

| Processability | Enables the creation of stable, long-shelf-life precursors for various applications. |

Fabrication of Functional Nanocomposites for Environmental Remediation (e.g., heavy metal adsorption, formaldehyde removal)

The functional groups present in AAEM-derived polymers make them excellent candidates for the fabrication of nanocomposites aimed at environmental remediation. The acetoacetate groups can act as effective chelating sites for the capture of heavy metal ions from contaminated water sources. When these polymers are incorporated into a nanocomposite structure, for instance, with silica (B1680970) or magnetic nanoparticles, the resulting material combines a high surface area with a strong affinity for specific pollutants.

For example, a porous polymer network containing AAEM can be synthesized to create a high-capacity adsorbent for heavy metals. The efficiency of these materials stems from the accessibility of the chelating acetoacetate sites within the porous structure. Similarly, copolymers of AAEM can be designed to react with and neutralize harmful indoor air pollutants like formaldehyde. The active methylene group in the acetoacetate moiety can participate in reactions that bind and immobilize formaldehyde molecules, thus purifying the air.

Table 2: Performance of AAEM-based Nanocomposites in Environmental Remediation

| Application | Target Pollutant | Adsorption Capacity / Removal Efficiency | Reference |

| Heavy Metal Adsorption | Lead (Pb²⁺) | High | [Hypothetical Research Finding] |

| Heavy Metal Adsorption | Copper (Cu²⁺) | High | [Hypothetical Research Finding] |

| Formaldehyde Removal | Formaldehyde | Significant reduction in concentration | [Hypothetical Research Finding] |

Note: The data in this table is illustrative and based on the potential of AAEM-functionalized materials. Specific values would be dependent on the exact composition and structure of the nanocomposite.

Application in Nanoimprint Lithography for Patterning Functional Oxides

Nanoimprint lithography (NIL) is a high-resolution patterning technique that requires a processable resist material. AAEM is instrumental in the formulation of such resists for the direct patterning of functional oxides. By reacting metal alkoxides with AAEM, a stable and polymerizable precursor is formed. This precursor can be spin-coated onto a substrate to form a uniform film.

During the NIL process, a mold with nanoscale features is pressed into the precursor film. The material is then cured, typically through UV exposure or thermal treatment, which induces the polymerization of the methacrylate groups and the condensation of the inorganic network. This process solidifies the material in the shape of the mold. After the mold is removed, a patterned functional oxide layer remains on the substrate. The use of AAEM-based precursors offers significant advantages, including improved dispensability, longer shelf-life of the resist, and resistance to auto-homopolymerization, which are critical for the scalability of this nanofabrication technique. This method allows for the creation of high-resolution patterns of various functional oxides, such as TiO₂, ZrO₂, and Al₂O₃, for applications in electronics, optics, and catalysis.

Functional Polymers for Metal Ion Sequestration and Sensing Technologies

The chelating nature of the acetoacetate group in this compound makes it a highly effective functional monomer for the synthesis of polymers designed for metal ion sequestration and sensing. These polymers can be tailored to exhibit high selectivity and capacity for specific metal ions, which is crucial for applications in water purification, hydrometallurgy, and environmental monitoring.

Polymers containing AAEM can be prepared in various forms, such as hydrogels, porous beads, or membranes, to suit different application requirements. The acetoacetate moieties act as binding sites that can form stable complexes with a wide range of metal ions, including heavy metals and rare earth elements. The efficiency of metal ion uptake is influenced by factors such as the pH of the solution and the density of the chelating groups within the polymer matrix.